![molecular formula C20H14F3N5OS B2847685 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 552820-49-2](/img/structure/B2847685.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F3N5OS and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function including metabolism, cell cycle progression, and signal transduction .
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases . This prevents ATP from binding, thereby inhibiting the kinase’s ability to phosphorylate its target proteins . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound’s interaction with kinases affects various biochemical pathways. For instance, it may inhibit the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways , which are responsible for regulating proliferation, invasion, metastasis, and other hallmarks of cancer . By inhibiting these pathways, the compound can potentially suppress the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms .
Result of Action
The compound’s action results in the inhibition of kinase activity, leading to the disruption of key cellular processes such as cell proliferation and signal transduction . This can lead to the suppression of cancer cell growth and the induction of apoptosis . The compound has shown promising cytotoxic activity against tested cancer cell lines .
Propriétés
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)13-5-4-6-14(9-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFTYIJZJZCMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
![4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B2847605.png)
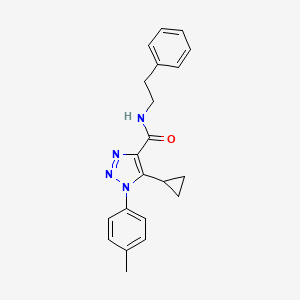
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)
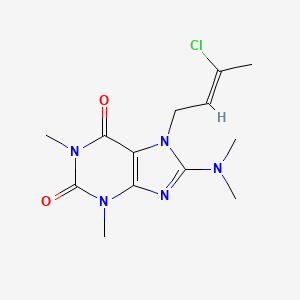
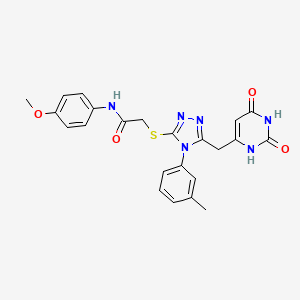
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
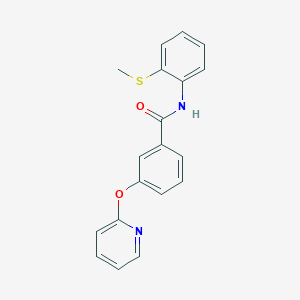
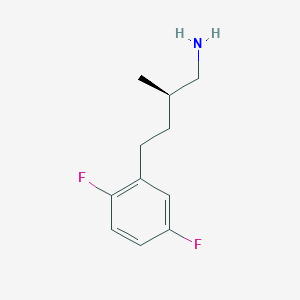
![2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2847616.png)
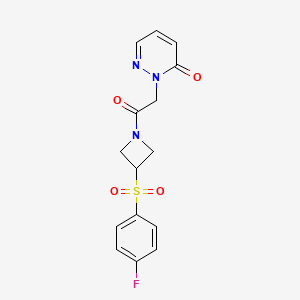
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)
![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
